molecular formula C5H6N2OS B12003840 N-(4-methyl-1,3-thiazol-2-yl)formamide

N-(4-methyl-1,3-thiazol-2-yl)formamide

Cat. No.: B12003840
M. Wt: 142.18 g/mol
InChI Key: SLQWHBVLWBWDQZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)formamide is a heterocyclic organic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a formamide group at position 2. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s structure combines electron-rich sulfur and nitrogen atoms, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-4-2-9-5(7-4)6-3-8/h2-3H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQWHBVLWBWDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)formamide typically involves the reaction of 4-methyl-1,3-thiazole with formamide under controlled conditions. One common method includes:

    Starting Materials: 4-methyl-1,3-thiazole and formamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the formamide group.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)formamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formamide group may also play a role in binding to biological macromolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues with Varying Amide/Acetamide Substituents

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
N-(4-methyl-1,3-thiazol-2-yl)formamide C₅H₆N₂OS Formamide at C2, methyl at C4 Potential antiviral/antimicrobial*
N-(4-Phenylthiazol-2-yl)-pentanamide C₁₄H₁₅N₂OS Pentanamide at C2, phenyl at C4 Antimicrobial (broad-spectrum)
N-(4-Phenylthiazol-2-yl)-hexanamide C₁₅H₁₇N₂OS Hexanamide at C2, phenyl at C4 Enhanced lipophilicity, antifungal
4-Nitro-N-(4-phenylthiazol-2-yl)-benzamide C₁₆H₁₁N₃O₃S Nitrobenzamide at C2, phenyl at C4 Antibacterial (gram-positive strains)
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide C₁₂H₉N₃OS Methylformamide at C2, cyanophenyl at C4 Material science applications

Key Observations :

  • Chain Length : Longer acyl chains (e.g., pentanamide, hexanamide) increase lipophilicity, enhancing membrane permeability and antifungal activity .
  • Electron-Withdrawing Groups: Nitro or cyano substituents (e.g., 4-nitrobenzamide, cyanophenyl) improve stability and binding affinity to targets like viral proteases .
  • Methyl vs.

Analogues with Additional Heterocyclic Systems

Compound Name Molecular Formula Key Features Applications Reference
N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine C₁₀H₉N₅S Pyrimidine-pyrazole-thiazole hybrid Kinase inhibition (anticancer)
N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine C₂₄H₂₄N₄S Pyridine-thiazole hybrid with benzyl group Neurotransmitter modulation
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide C₁₆H₁₄N₄O₃S Pyridazinone-thiazole hybrid Antioxidant, anti-inflammatory

Key Observations :

  • Hybrid Systems : Pyrimidine or pyridine rings introduce additional hydrogen-bonding sites, improving target specificity (e.g., kinase inhibition) .
  • Functional Group Synergy: Methoxy groups (e.g., in pyridazinone hybrids) enhance antioxidant activity by scavenging free radicals .

Analogues with Sulfonamide and Sulfamoyl Groups

Compound Name Molecular Formula Key Features Applications Reference
4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide C₂₁H₂₃N₃O₃S₂ Sulfamoyl-benzamide-thiazole hybrid Enhanced metabolic stability
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide C₁₈H₁₉N₅O₃S₂ Sulfonamide-thiazole hybrid Anti-herpetic (clinical candidate: Pritelivir)

Key Observations :

  • Sulfonamide/Sulfamoyl Groups : Improve solubility and pharmacokinetic profiles, critical for oral bioavailability in antiviral agents like Pritelivir .

Research Findings and Data Gaps

  • Biological Activity : While this compound’s exact activity remains understudied, analogues like Pritelivir demonstrate potent anti-herpetic effects (EC₅₀ < 1 nM) .
  • Synthetic Methods: A general route involves reacting 2-aminothiazoles with acyl halides in pyridine, yielding amides with >90% purity .
  • Data Gaps: Limited pharmacological data exist for the target compound. Further studies on its ADMET (absorption, distribution, metabolism, excretion, toxicity) and target validation are recommended .

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